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molecular formula C9H9N3O3 B8299767 Ethyl 4,7-dihydro-7-oxo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate

Ethyl 4,7-dihydro-7-oxo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate

Cat. No. B8299767
M. Wt: 207.19 g/mol
InChI Key: WRMXLMILPBMIEB-UHFFFAOYSA-N
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Patent
US04621089

Procedure details

Diethyl 2-(pyrazol-4-ylamino)fumarate (7.74 g, 30 mmol) was added to boiling Dowtherm A (250 ml). The solution was heated under reflux for 10 min, and then allowed to cool to room temperature. 60°-80° petrol (250 ml) added and the solid was collected and washed well with petrol, to give the title compound as pale yellow needles (5.77 g, 99%), m.p. 287°-292° C.
Quantity
7.74 g
Type
reactant
Reaction Step One
[Compound]
Name
petrol
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([NH:6]/[C:7](=[CH:13]\[C:14]([O:16]CC)=O)/[C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH:3]=[N:2]1>C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[O:16]=[C:14]1[CH:13]=[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[NH:6][C:4]2[CH:5]=[N:1][NH:2][C:3]1=2 |f:1.2|

Inputs

Step One
Name
Quantity
7.74 g
Type
reactant
Smiles
N1N=CC(=C1)N/C(/C(=O)OCC)=C\C(=O)OCC
Step Two
Name
petrol
Quantity
250 mL
Type
solvent
Smiles
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the solid was collected
WASH
Type
WASH
Details
washed well with petrol

Outcomes

Product
Name
Type
product
Smiles
O=C1C2=C(NC(=C1)C(=O)OCC)C=NN2
Measurements
Type Value Analysis
AMOUNT: MASS 5.77 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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